molecular formula C14H22O2 B7937657 3-(3-iso-Propoxyphenyl)-3-pentanol

3-(3-iso-Propoxyphenyl)-3-pentanol

Cat. No.: B7937657
M. Wt: 222.32 g/mol
InChI Key: JLNIFKURJDWWRO-UHFFFAOYSA-N
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Description

3-(3-iso-Propoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a phenyl ring substituted with an iso-propoxy group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Propoxyphenyl)-3-pentanol typically involves the reaction of 3-iso-propoxyphenyl magnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Propoxyphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-iso-Propoxyphenyl)-3-pentanone or 3-(3-iso-Propoxyphenyl)pentanoic acid.

    Reduction: Formation of 3-(3-iso-Propoxyphenyl)pentane.

    Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.

Scientific Research Applications

3-(3-iso-Propoxyphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-iso-Propoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(3-iso-Propoxyphenyl)thiophenol: Similar structure but contains a thiol group instead of a hydroxyl group.

    3-(3-iso-Propoxyphenyl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    3-(3-iso-Propoxyphenyl)pentane: Lacks the hydroxyl group, making it a fully saturated hydrocarbon.

Uniqueness

3-(3-iso-Propoxyphenyl)-3-pentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents and its reactivity in various chemical reactions.

Properties

IUPAC Name

3-(3-propan-2-yloxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-5-14(15,6-2)12-8-7-9-13(10-12)16-11(3)4/h7-11,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNIFKURJDWWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=CC=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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